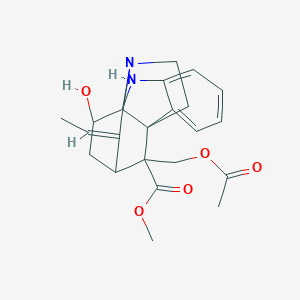
(E)-Isoconiferin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Citruin D can be synthesized through the fermentation and culture of specific microorganisms, such as Penicillium citrinum. The fermentation process involves cultivating the microorganism in a suitable medium, followed by isolation and purification of the compound from the fermentate .
Industrial Production Methods
Industrial production of Citruin D typically involves large-scale fermentation processes. The microorganism is cultured in bioreactors under controlled conditions to optimize yield. The fermentate is then subjected to various purification steps, including filtration, chromatography, and crystallization, to obtain high-purity Citruin D .
化学反応の分析
Types of Reactions
Citruin D undergoes several types of chemical reactions, including:
Oxidation: Citruin D can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Citruin D can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Citruin D, as well as substituted compounds with different functional groups. These products have various applications in scientific research and industry .
科学的研究の応用
Citruin D has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other amino acids and nitrogen-containing compounds.
Biology: Plays a role in the urea cycle and nitric oxide production, making it essential for studies on metabolism and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases, where it helps in nitric oxide production and vasodilation.
Industry: Used in the production of dietary supplements and functional foods due to its role in enhancing athletic performance and reducing muscle fatigue
作用機序
Citruin D exerts its effects primarily through its conversion to arginine by the enzyme argininosuccinate synthase. Arginine is then converted to nitric oxide by nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation. This pathway is essential for maintaining cardiovascular health and supporting various physiological functions .
類似化合物との比較
Similar Compounds
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Lysine: An essential amino acid with similar metabolic pathways.
Uniqueness
Citruin D is unique due to its specific role in the urea cycle and its ability to enhance nitric oxide production without being directly involved in protein synthesis. This makes it particularly valuable in therapeutic applications aimed at improving cardiovascular health and athletic performance .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIDTHZGWZZGMU-FAOXUISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
